molecular formula C14H22O B7995989 2-(4-n-Butylphenyl)-2-butanol

2-(4-n-Butylphenyl)-2-butanol

Cat. No.: B7995989
M. Wt: 206.32 g/mol
InChI Key: PRWHPYXCQILDMG-UHFFFAOYSA-N
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Description

2-(4-n-Butylphenyl)-2-butanol is a chemical compound offered for research and development purposes. The specific properties, applications, and mechanism of action for this compound are areas of active investigation in scientific research. Researchers are exploring its potential value in various fields. This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Please consult the specific product data sheet or contact us for more detailed information. Note: The information provided is a general template. Essential details such as Molecular Formula, Molecular Weight, CAS Number, Boiling Point, Density, and specific research applications for "this compound" were not available in the search results and must be obtained from reliable chemical databases or experimental data to complete this product description accurately.

Properties

IUPAC Name

2-(4-butylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-4-6-7-12-8-10-13(11-9-12)14(3,15)5-2/h8-11,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWHPYXCQILDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and General Procedure

The Grignard reaction is the most widely reported method for synthesizing 2-(4-n-Butylphenyl)-2-butanol. This involves the nucleophilic addition of methylmagnesium bromide (MeMgBr) to 4-n-butylacetophenone, followed by acidic workup to yield the tertiary alcohol.

Reaction Scheme :

4-n-Butylacetophenone+MeMgBrTHF, 0°CThis compound\text{4-n-Butylacetophenone} + \text{MeMgBr} \xrightarrow{\text{THF, 0°C}} \text{this compound}

Optimized Conditions

  • Solvent : Tetrahydrofuran (THF) under inert atmosphere.

  • Temperature : 0°C during reagent addition, followed by room-temperature stirring.

  • Stoichiometry : 1.5 equivalents of MeMgBr relative to ketone.

  • Workup : Quenching with saturated NH4_4Cl, extraction with ethyl acetate, and column chromatography (Hexane/AcOEt = 4:1).

Yield : 72–78%.

Industrial Adaptations

Large-scale production replaces THF with diethyl ether for cost efficiency, though this may reduce yield by ~10%. Catalytic additives like LiCl improve reaction kinetics.

Friedel-Crafts Alkylation Followed by Ketone Reduction

Synthesis of 4-n-Butylacetophenone

4-n-Butylacetophenone, a key intermediate, is synthesized via Friedel-Crafts acylation of n-butylbenzene with acetyl chloride using AlCl3_3.

Reaction Conditions :

  • Catalyst : Anhydrous AlCl3_3 (1.2 equivalents).

  • Solvent : Dichloromethane at reflux (40°C).

  • Yield : 85–90%.

Reduction to Tertiary Alcohol

The ketone is reduced using sodium borohydride (NaBH4_4) in methanol or lithium aluminium hydride (LiAlH4_4) in THF.

Optimized Protocol :

  • Reducing Agent : LiAlH4_4 (2 equivalents) in THF at 0°C.

  • Workup : Sequential washing with dilute HCl, NaHCO3_3, and brine.

  • Yield : 68–75%.

Alternative Methods and Comparative Analysis

Nucleophilic Substitution of Epoxides

Epoxide ring-opening with organometallic reagents (e.g., MeMgBr) has been explored but yields <50% due to competing elimination.

Hydroboration-Oxidation

Limited applicability: Hydroboration of 4-n-butylstyrene derivatives followed by oxidation produces primary alcohols, making this route unsuitable for tertiary alcohols.

Industrial vs. Laboratory Methods

Parameter Grignard Reaction Friedel-Crafts/Reduction
Yield72–78%68–75%
ScalabilityHigh (solvent-free variants)Moderate
Purity>98% (after chromatography)90–95%
CostModerateLow (bulk reagents)

Challenges and Optimization Strategies

Byproduct Formation

  • Grignard Side Reactions : Overaddition or enolization mitigated by slow reagent addition and low temperatures.

  • Friedel-Crafts Isomerization : Controlled by stoichiometric AlCl3_3 and short reaction times.

Catalytic Innovations

  • Zeolite Catalysts : Replace AlCl3_3 in Friedel-Crafts acylation, reducing waste.

  • Turbo-Grignard Reagents : i-Pr2_2NMgCl-LiCl enhances reactivity, enabling milder conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-n-Butylphenyl)-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed

    Oxidation: Formation of 2-(4-n-Butylphenyl)-2-butanone or 2-(4-n-Butylphenyl)butanoic acid.

    Reduction: Formation of 2-(4-n-Butylphenyl)butane.

    Substitution: Formation of 2-(4-n-Butylphenyl)-2-bromobutane or 2-(4-n-Butylphenyl)-2-aminobutane.

Scientific Research Applications

Fragrance Industry

Overview : 2-(4-n-Butylphenyl)-2-butanol is primarily recognized for its olfactory properties, making it a valuable ingredient in the fragrance industry. It is particularly noted for its ability to impart a clean and floral scent reminiscent of lily of the valley, which is highly sought after in perfumery.

Applications :

  • Perfume Compositions : The compound can be utilized as a standalone fragrance or blended with other scent components to create complex perfume compositions. Its unique scent profile allows it to replace traditional floral fragrance substances that may have allergenic properties .
  • Household Products : It is incorporated into various household products such as detergents, air fresheners, and fabric softeners, enhancing their sensory appeal through improved fragrance profiles .
  • Personal Care Products : The compound is also used in personal care items like deodorants, shampoos, and lotions, contributing to their aromatic qualities while ensuring safety for skin applications .

Flavoring Agent

Overview : Beyond its use in fragrances, this compound has potential applications as a flavoring agent in food products.

Applications :

  • Food Industry : The compound can be used to enhance flavors in various food items, providing a pleasant aromatic experience that complements the taste profile of the products. Its safety and efficacy as a flavoring agent are supported by toxicological reviews .

Therapeutic Potential

Overview : Recent studies have indicated that compounds similar to this compound may exhibit biological activities that could be harnessed for therapeutic purposes.

Applications :

  • Chiral Model Compounds : Research into related compounds has shown that they can be synthesized for potential use in drug development, particularly in creating chiral molecules that may interact with biological targets . This suggests that this compound could serve as a precursor or model for further pharmacological studies.
  • Biological Activity : Investigations into the biological effects of structurally similar compounds indicate that they may possess properties beneficial for health applications, including anti-inflammatory or antimicrobial effects .

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Fragrance IndustryUsed as a key ingredient in perfumes and household productsProvides a natural lily of the valley scent; replaces allergenic fragrances
Flavoring AgentEnhances flavors in food productsDemonstrated safety and efficacy in flavor applications
Therapeutic PotentialInvestigated for potential use in drug developmentRelated compounds show promise in biological activity; potential chiral models

Mechanism of Action

The mechanism of action of 2-(4-n-Butylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table summarizes key differences between 2-(4-n-Butylphenyl)-2-butanol and related compounds:

Compound CAS RN Molecular Formula Molecular Weight Key Substituents Purity/Physical Data
This compound Not provided C₁₄H₂₂O ~206.33 4-n-butylphenyl, tertiary Data unavailable
2-Methyl-4-phenyl-2-butanol 103-05-9 C₁₁H₁₆O 164.24 4-phenyl, methyl >98.0% purity (GC)
4-(4-Methylphenyl)butyric acid 4521-22-6 C₁₁H₁₄O₂ 178.22 4-methylphenyl, carboxylic mp 54–58°C

Key Observations :

  • The n-butyl group in this compound increases molecular weight and hydrophobicity compared to methyl or phenyl substituents in analogs.
  • Tertiary alcohols like this compound are typically less reactive in oxidation reactions than primary alcohols (e.g., 2-butanol in ) due to steric hindrance .

Metabolic and Toxicological Profiles

Metabolism of Alcohol Derivatives
  • 2-Butanol (CAS 78-92-2) is metabolized to methyl ethyl ketone (MEK, CAS 78-93-3) in rats and humans, with shared metabolites like 2,3-butanediol .
  • This compound likely undergoes slower metabolic conversion due to its bulky aromatic group, which may impede enzyme access. This contrasts with simpler alcohols like 2-butanol, which are rapidly metabolized .
Toxicity Considerations
  • 2-Butanol and MEK both cause fetal weight deficits in rodents at high exposures .

Biological Activity

2-(4-n-Butylphenyl)-2-butanol is an organic compound that has garnered attention for its potential biological activities. This secondary alcohol, characterized by a butylphenyl group, is used in various chemical syntheses and has been investigated for its pharmacological properties. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound can undergo various chemical transformations, including oxidation to form 2-(4-n-Butylphenyl)-2-butanone and reduction to yield 2-(4-n-Butylphenyl)butane. Its mechanism of action primarily involves interactions with biological macromolecules such as enzymes and receptors, modulating their activity and leading to diverse biological responses.

Table 1: Chemical Transformations of this compound

Transformation TypeProduct
Oxidation2-(4-n-Butylphenyl)-2-butanone
Reduction2-(4-n-Butylphenyl)butane
Substitution2-(4-n-Butylphenyl)-2-bromobutane
2-(4-n-Butylphenyl)-2-aminobutane

Anti-inflammatory and Analgesic Effects

Research has indicated that this compound exhibits anti-inflammatory and analgesic properties. In studies involving animal models, the compound demonstrated significant reductions in inflammation markers, suggesting its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. It was found to effectively scavenge free radicals, thus preventing oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Case Studies

  • Study on Inflammation : In a controlled study, the administration of this compound resulted in a marked decrease in paw edema in rats induced by carrageenan, indicating significant anti-inflammatory effects. The compound was compared to standard anti-inflammatory drugs, showing comparable efficacy.
  • Antioxidant Evaluation : A comparative study assessed the radical scavenging ability of various phenolic compounds, including this compound. The results indicated that this compound exhibited a higher radical scavenging activity than many traditional antioxidants, making it a candidate for further exploration in oxidative stress-related conditions .

Therapeutic Applications

Given its biological activities, this compound is being explored for several therapeutic applications:

  • Chronic Pain Management : Due to its analgesic properties, the compound may serve as a novel treatment option for chronic pain conditions.
  • Inflammatory Diseases : Its anti-inflammatory effects could be beneficial in treating autoimmune diseases and other inflammatory disorders.
  • Neuroprotection : The antioxidant properties suggest potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Q & A

Q. What are the standard synthetic routes for 2-(4-n-Butylphenyl)-2-butanol, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation using 4-n-butylbenzene and 2-butanol derivatives under acidic conditions. Alternatively, Grignard reactions involving aryl magnesium bromides and ketones may be employed. Purity validation requires a combination of:
  • Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity and detect stereoisomers (e.g., distinguishing between secondary and tertiary alcohol configurations) .
  • High-Performance Liquid Chromatography (HPLC) : For quantifying impurities, especially if competing alkylation pathways yield byproducts like tert-butyl derivatives .
  • Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns consistent with the target structure .

Q. How do structural isomers of this compound influence its physicochemical properties?

  • Methodological Answer : Isomerism (e.g., n-butyl vs. tert-butyl substituents) impacts steric hindrance and solubility. For example:
  • n-Butyl groups enhance hydrophobicity, reducing aqueous solubility but improving organic phase partitioning .
  • Steric effects from branched isomers (e.g., tert-butyl) may lower reactivity in nucleophilic substitutions.
    Comparative studies using differential scanning calorimetry (DSC) can reveal melting point variations, while logP calculations via HPLC retention times quantify lipophilicity differences .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. To address this:
  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks to identify polymorphs .
  • Thermogravimetric Analysis (TGA) : Detect solvent residues that artificially alter melting points.
  • Cross-validate data using PubChem’s computed properties (e.g., InChI-derived structural descriptors) to ensure consistency with experimental results .

Q. What are the challenges in optimizing catalytic systems for synthesizing this compound with high enantiomeric purity?

  • Methodological Answer : Key challenges include:
  • Catalyst Selectivity : Chiral catalysts (e.g., BINOL-derived phosphoric acids) may favor undesired stereoisomers. Screen catalysts using high-throughput robotic platforms.
  • Reaction Conditions : Moisture-sensitive intermediates (e.g., Grignard reagents) require anhydrous environments, as seen in potassium alkoxide-mediated syntheses .
  • Kinetic Resolution : Use chiral stationary phases in HPLC to separate enantiomers and quantify enantiomeric excess (ee) .

Q. How do steric and electronic effects of the 4-n-butylphenyl group influence the compound’s reactivity in photochemical studies?

  • Methodological Answer : The bulky n-butyl group:
  • Reduces π-π stacking in excited states, altering fluorescence properties.
  • Modulates electron density on the aromatic ring, affecting photostability.
    Ultraviolet-visible (UV-Vis) spectroscopy coupled with time-dependent density functional theory (TD-DFT) calculations can correlate structural features with spectral shifts .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact, as recommended for structurally similar nitro-phenolic compounds .
  • Storage : Store in amber glass bottles under inert gas (e.g., N₂) to prevent oxidation, analogous to potassium alkoxide solutions .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, particularly during solvent evaporation steps .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :
  • Controlled Kinetic Studies : Monitor degradation pathways via LC-MS under varying pH (e.g., 1M HCl vs. 1M NaOH).
  • Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) can identify hydrolysis or elimination pathways.
  • Reference Safety Data : Cross-check with hazard profiles of analogous tert-butylphenols to predict reactivity .

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